1-((4-Propoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine
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Overview
Description
1-((4-Propoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine is a complex organic compound that features a piperidine ring substituted with a thiophene group and a sulfonyl group attached to a propoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Propoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine typically involves multi-step organic reactions. One common method includes:
Formation of the Piperidine Ring: Starting from a suitable piperidine precursor, the thiophene group can be introduced via a nucleophilic substitution reaction.
Propoxyphenyl Substitution: The final step involves the substitution of the propoxyphenyl group, which can be achieved through a coupling reaction using a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-((4-Propoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of bases like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-((4-Propoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Investigated for its properties in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-((4-Propoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their function. The thiophene ring may also participate in π-π interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
- 1-((4-Methoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine
- 1-((4-Ethoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine
Uniqueness: 1-((4-Propoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine is unique due to the specific combination of the propoxyphenyl and thiophene groups, which may confer distinct electronic and steric properties compared to its analogs. This uniqueness can result in different biological activities and applications.
Properties
IUPAC Name |
1-(4-propoxyphenyl)sulfonyl-4-thiophen-3-ylpiperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S2/c1-2-12-22-17-3-5-18(6-4-17)24(20,21)19-10-7-15(8-11-19)16-9-13-23-14-16/h3-6,9,13-15H,2,7-8,10-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTODILWGOJMPGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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